Dealkyl Fluticasone Furoate

Description

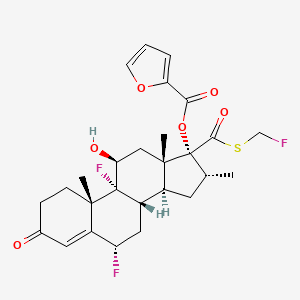

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31F3O6S |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H31F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-5,8,10,14,16-17,19,21,32H,6-7,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

PARAMFLYQAFFQH-VLSRWLAYSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways of Dealkyl Fluticasone Furoate

The synthesis of Dealkyl Fluticasone (B1203827) Furoate is primarily undertaken to produce reference standards for analytical purposes, such as impurity profiling in drug manufacturing. These reference standards are crucial for method development, validation, and quality control.

Synthetic Approaches for Dealkyl Fluticasone Furoate Reference Standards

The synthesis of this compound reference standards often involves multi-step routes that parallel the synthesis of the active pharmaceutical ingredient (API) itself, but with modifications to isolate the desired impurity. A common approach involves the synthesis of a key intermediate, which can then be used to generate the final dealkylated compound.

One documented method for preparing a Fluticasone Furoate impurity, which can serve as a reference standard, starts with 6α,9α-difluoro-17α-[(2-furylcarbonyl)oxy]-11β-hydroxyl-16α-methyl-3-oxo-androstane-1,4-diene-17β-thiocarboxylic acid. patsnap.com This intermediate is a precursor in the final step of Fluticasone Furoate synthesis. By reacting this precursor with sulfur chloride in the presence of a base and a suitable solvent, a mixture containing the impurity is generated, which can then be purified. patsnap.com

Optimization of Reagents and Reaction Conditions for Specific Dealkylation

The targeted synthesis of this compound requires careful optimization of reagents and reaction conditions to favor the formation of the dealkylated product over the final API. This involves controlling the stoichiometry of reactants and selecting appropriate solvents and bases.

For instance, in the synthesis described above, the choice of base and solvent is critical. The reaction can be carried out using bases such as N-methylmorpholine or triethylamine (B128534) in solvents like tetrahydrofuran (B95107) or dichloromethane. patsnap.com The temperature is also a key parameter, with reactions being conducted at controlled temperatures ranging from -20°C to room temperature to manage the reaction kinetics and impurity profile. patsnap.com The purification of the resulting solid crude product is typically achieved through column chromatography to isolate the high-purity reference standard. patsnap.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | 6α,9α-difluoro-17α-[(2-furylcarbonyl)oxy]-11β-hydroxyl-16α-methyl-3-oxo-androstane-1,4-diene-17β-thiocarboxylic acid | 6α,9α-difluoro-17α-[(2-furylcarbonyl)oxy]-11β-hydroxyl-16α-methyl-3-oxo-androstane-1,4-diene-17β-thiocarboxylic acid |

| Reagent | Sulfur chloride | Sulfur chloride |

| Base | N-methylmorpholine | Triethylamine |

| Solvent | Tetrahydrofuran | Dichloromethane |

| Temperature | 0°C | -20°C |

Formation as an Impurity in Fluticasone Furoate Manufacturing Processes

This compound is a known process-related impurity that can arise during the synthesis of Fluticasone Furoate. Its formation is often linked to incomplete reactions or side reactions involving key intermediates.

Investigation of Process-Related Impurity Pathways

The primary manufacturing route for Fluticasone Furoate involves the S-alkylation of a carbothioic acid intermediate (6α,9α-difluoro-17α-[(2-furanylcarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid) with a fluoromethylating agent, such as bromofluoromethane. chemicalbook.comgoogleapis.com this compound, which is essentially this carbothioic acid precursor, can remain as an impurity if the final S-alkylation step does not proceed to completion. The control of this impurity is a critical aspect of the manufacturing process to meet stringent pharmacopeial specifications. researchgate.net

Degradation Pathways Leading to this compound

This compound can also be formed through the degradation of the Fluticasone Furoate drug substance. Forced degradation studies are performed to understand the stability of the molecule under various stress conditions.

One of the primary degradation pathways involves the hydrolysis of the S-fluoromethyl carbothioate group (thioester) to yield the corresponding 17β-carboxylic acid. researchgate.net This is a dealkylation process where the S-fluoromethyl group is cleaved off. Studies have shown that Fluticasone Furoate degrades under basic (alkaline), acidic, and oxidative stress conditions. iajps.com For instance, treatment with sodium hydroxide (B78521) can lead to the formation of this dealkylated impurity. shimadzu.com Similarly, forced degradation under photolytic conditions has also been shown to produce a number of degradation products, highlighting the molecule's sensitivity to light. rsc.org

| Stress Condition | Reagents and Conditions | Observed Outcome |

|---|---|---|

| Base Hydrolysis | 2 N NaOH at 60°C for 2 hours | Degradation of Fluticasone Furoate |

| Acid Hydrolysis | 2 N HCl at 60°C for 2 hours | Degradation of Fluticasone Furoate |

| Oxidation | 20% Hydrogen Peroxide at 60°C for 30 minutes | Degradation of Fluticasone Furoate |

| Photolytic | Exposure to 1.2 million lux hours and 200 Watt hours | Formation of multiple degradation products |

| Thermal | Exposure at 105°C for 6 hours | Degradation of Fluticasone Furoate |

Chemical Degradation Mechanisms

The chemical stability of Fluticasone Furoate has been assessed under various stress conditions, as is common in pharmaceutical stability studies. These studies subject the parent compound to conditions such as acid, base, heat, oxidation, and humidity to understand its degradation pathways. iajps.com

The principal mechanism for the formation of this compound is the hydrolysis of the S-fluoromethyl carbothioate group at the C-17β position of the steroid. nih.govsemanticscholar.org This reaction removes the fluoromethyl group, resulting in the formation of a 17β-carboxylic acid derivative, which is the inactive metabolite. nih.govsemanticscholar.orgresearchgate.net This dealkylation is a significant route of metabolism, primarily occurring in the liver and mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net While this is a metabolic process, it demonstrates a key chemical vulnerability of the molecule.

Forced degradation studies on Fluticasone Furoate have been conducted under several stress conditions, leading to the degradation of the parent compound. iajps.com While the specific quantification of this compound under each condition is not detailed in all studies, the conditions provide insight into the compound's stability.

| Stress Condition | Parameters | Observation |

|---|---|---|

| Acidic Hydrolysis | 2 N HCl at 60°C for 2 hours | Degradation of Fluticasone Furoate observed |

| Basic Hydrolysis | 2 N NaOH at 60°C for 2 hours | Degradation of Fluticasone Furoate observed |

| Oxidation | 20% Hydrogen Peroxide at 60°C for 30 minutes | Degradation of Fluticasone Furoate observed |

| Thermal Stress | 105°C for 6 hours | Degradation of Fluticasone Furoate observed |

| Aqueous Hydrolysis | Refluxed in water at 60°C for 12 hours | Degradation of Fluticasone Furoate observed |

Studies on the related compound, Fluticasone Propionate (B1217596), further support this degradation pathway. Under alkaline conditions, Fluticasone Propionate degrades to a product where the 17-position thioester moiety is substituted by a carboxylic acid, a direct analogue to the formation of this compound. nih.govnih.gov

Photodegradation Studies and Identification of Dealkylated Products

The stability of Fluticasone Furoate under light exposure has been investigated through forced photodegradation studies. researchgate.netrsc.org When subjected to photolytic stress, Fluticasone Furoate degrades into several products. researchgate.netrsc.org However, detailed structural analysis of these photodegradants using mass spectrometry and NMR has revealed that the primary products are not formed through dealkylation. researchgate.netrsc.org

Instead, the main photodegradation pathway involves a rearrangement of the steroid's A-ring, leading to the formation of cross-linked structures. researchgate.netrsc.org Research has identified three primary structures derived from this process. researchgate.net There is no evidence from these studies to suggest that the S-fluoromethyl carbothioate group is cleaved to form this compound as a result of photodegradation.

Similarly, photodegradation studies on the related compound Fluticasone Propionate under various wavelengths (254 nm and 310 nm) and conditions (aerobic and anaerobic) also yielded a number of photoproducts. researchgate.netijpsr.info The identified products resulted from modifications to the cyclohexadienone moiety in ring A and the keto group at C-17, rather than simple dealkylation. researchgate.netijpsr.info

| Parent Compound | Study Type | Primary Degradation Pathway | Dealkylated Product Identified |

|---|---|---|---|

| Fluticasone Furoate | Forced Photodegradation | Rearrangement of steroid ring A to form cross-linked products. researchgate.netrsc.org | No researchgate.netrsc.org |

| Fluticasone Propionate | Forced Photodegradation (254 nm & 310 nm) | Modification of cyclohexadienone moiety and C-17 keto group. researchgate.netijpsr.info | No researchgate.netijpsr.info |

Advanced Analytical Methodologies for Characterization and Quantification of Dealkyl Fluticasone Furoate

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating Dealkyl Fluticasone (B1203827) Furoate from its parent compound, Fluticasone Furoate, and other endogenous components in a sample. The inherent structural similarities between the metabolite and the parent drug necessitate high-resolution separation techniques to ensure accurate quantification. Liquid chromatography, particularly in reversed-phase mode, is the cornerstone of these analytical strategies.

HPLC methods are crucial for the analysis of Fluticasone Furoate and its metabolites. Method development focuses on achieving optimal separation efficiency, peak shape, and run time. For radiochemical purity analysis of the parent compound, which informs the metabolic fate studies, specific HPLC methods have been established. researchgate.net These methods provide the foundation for developing assays that can simultaneously measure both the parent drug and its metabolites like Dealkyl Fluticasone Furoate.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography applied to the analysis of Fluticasone Furoate and its metabolites. This technique separates compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. Due to its molecular structure, this compound is well-suited for retention and separation on reversed-phase columns. Validated methods for determining concentrations of both Fluticasone Furoate and its 17β-carboxylic acid metabolite (GW694301X) in plasma utilize reversed-phase chromatography as the separation step before detection. researchgate.net

The choice of stationary and mobile phases is critical for achieving the required resolution in the analysis of this compound. For the analysis of radiolabeled [¹⁴C]Fluticasone Furoate and its metabolic profile, a specific set of conditions has been proven effective. researchgate.net These conditions are designed to resolve the parent compound from its various metabolites, including the key 17β-carboxylic acid derivative.

A Zorbax SB-C8 column is a documented stationary phase used in the HPLC analysis related to Fluticasone Furoate metabolism. researchgate.net The mobile phase typically consists of an aqueous component with an acid modifier to control ionization and improve peak shape, and an organic component to elute the analytes. researchgate.net

Table 1: Example of Optimized HPLC Conditions for Fluticasone Furoate Metabolic Profiling

| Parameter | Condition |

| Stationary Phase | Zorbax SB-C8, 3.5 µm (150 x 4.6 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | Acetonitrile/Methanol (75:25, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 245 nm followed by radiodetection |

| Gradient | Linear gradient from 40% to 100% Mobile Phase B |

This table is based on the methodology used for the analysis of [¹⁴C]Fluticasone Furoate and its metabolites. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC methods exclusively for this compound are not detailed in the primary literature, methods for the parent compound and its impurities are well-established and the principles are directly applicable. researchgate.netresearchgate.net For instance, a stability-indicating RP-UPLC method for Fluticasone Furoate uses a BEH C18 column (1.7 µm particle size). researchgate.net Such a system would provide the enhanced separation power needed to resolve this compound from the parent drug and other closely related substances with high efficiency. The use of UPLC is particularly advantageous when analyzing low-level metabolites in complex biological matrices.

To meet the rigorous demands of quantifying low concentrations of metabolites in biological fluids, chromatographic systems are often coupled with highly selective detectors. This "hyphenation" of techniques is essential for definitive characterization and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of this compound (as GW694301X) in plasma. researchgate.net This method offers unparalleled sensitivity and specificity by combining the separation power of liquid chromatography with the precise mass identification capabilities of mass spectrometry.

In a validated method, samples containing Fluticasone Furoate and its metabolite are processed using in-line solid-phase extraction (SPE) for sample cleanup and concentration. researchgate.net Following extraction, the analytes are separated on an HPLC system and introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte and provides very high selectivity, minimizing interference from matrix components. This level of selectivity and sensitivity is necessary because plasma concentrations of Fluticasone Furoate and its metabolites can be extremely low. researchgate.netthieme-connect.com

Table 2: Summary of LC-MS/MS Method for Fluticasone Furoate and Metabolite GW694301X

| Stage | Technique | Details |

| Sample Preparation | In-line Solid-Phase Extraction (SPE) | Automated cleanup and concentration of analytes from plasma. |

| Separation | High-Performance Liquid Chromatography (HPLC) | Utilizes a reversed-phase column to separate the parent drug from the metabolite. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides highly sensitive and selective quantification of target analytes. |

| Quantification Range | 10 to 1000 pg/mL | Validated range for both Fluticasone Furoate and the metabolite GW694301X in plasma. researchgate.net |

Hyphenated Techniques for Enhanced Resolution and Specificity

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of chemical compounds such as this compound. Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can determine m/z values to several decimal places. bioanalysis-zone.comwaters.com This capability allows for the calculation of a compound's elemental formula with high confidence.

The primary advantage of HRMS is its ability to provide an accurate mass measurement, which is the experimentally determined mass of an ion. waters.com This measured mass can be compared against the calculated exact mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. bioanalysis-zone.com For this compound, HRMS would precisely measure the mass of the molecular ion (e.g., [M+H]⁺). This accurate mass allows analysts to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For instance, the ability to differentiate between two modifications with a very small mass difference, such as trimethylation (42.04695 Da) and acetylation (42.01057 Da), highlights the power of HRMS. nih.gov This level of precision is critical for confirming the identity of metabolites or impurities like this compound, where subtle structural changes must be verified. The high mass accuracy significantly enhances selectivity and the signal-to-noise ratio, which is crucial when quantifying low-level analytes in complex biological matrices. sciex.comsciex.com

The process involves introducing the sample into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their m/z ratio and measures this ratio with high resolution. The resulting accurate mass measurement is used to generate a list of possible elemental formulas that fall within a narrow mass tolerance window (typically <5 parts per million). By considering the known chemistry of the parent compound, Fluticasone Furoate, the correct elemental formula for the dealkylated derivative can be confidently assigned.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once a putative identification of this compound is made, typically via mass spectrometry, a suite of spectroscopic techniques is employed for definitive structural confirmation. These methods probe different aspects of the molecule's structure, and when used in combination, provide a comprehensive and unambiguous characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds. carlroth.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org

One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR experiments are fundamental for structural analysis.

¹H NMR Spectroscopy : A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, the electronic environment of each proton (chemical shift), and how many neighboring protons each proton has (spin-spin splitting). For this compound, the absence of signals corresponding to the S-fluoromethyl group and the appearance of a new signal, possibly for a thiol (S-H) or hydroxyl (O-H) proton depending on the final structure, would be a key diagnostic feature compared to the parent Fluticasone Furoate. The integration of the signals in the spectrum corresponds to the ratio of protons, confirming the number of protons in different parts of the molecule. libretexts.org

¹³C NMR Spectroscopy : A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule and their electronic environment. libretexts.org The dealkylation of Fluticasone Furoate would result in a significant change in the chemical shift of the carbothioate carbon (C=S). Solid-state ¹³C NMR has been used to characterize different crystalline forms of Fluticasone Furoate, with distinct peaks observed at specific chemical shifts, such as 189.1, 165.5, 118.5, and 100.4 ppm for one particular form. google.com A similar approach for this compound would show the disappearance of the fluoromethyl carbon signal and shifts in the signals of nearby carbons, providing clear evidence of the structural modification.

Table 1: Expected 1D NMR Spectral Features for this compound

| Nucleus | Expected Observation | Structural Information Provided |

| ¹H | Disappearance of the S-fluoromethyl group signals. | Confirms the loss of the fluoromethyl group. |

| Appearance of a new exchangeable proton signal (e.g., -SH). | Indicates the formation of a new functional group post-dealkylation. | |

| Shifts in protons adjacent to the modification site. | Confirms the location of the structural change. | |

| ¹³C | Disappearance of the S-fluoromethyl carbon signal. | Confirms the loss of the fluoromethyl group at the carbon level. |

| Significant upfield or downfield shift of the C-17 carbothioate carbon. | Provides direct evidence of the change in the functional group at C-17. | |

| Minor shifts in neighboring carbon signals. | Corroborates the structural assignment. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would show cross-peaks between adjacent protons in the steroid backbone and the furoate ring of this compound, allowing for the tracing of proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. It helps to definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is critical for piecing together the molecular puzzle. It connects fragments of the molecule that are not directly bonded, such as linking protons on the steroid ring to quaternary carbons or to carbons across the ester and thioester linkages. For this compound, HMBC would be essential to confirm the connection between the furoate moiety and the C-17 position of the steroid.

Table 2: Application of 2D NMR Techniques for this compound

| 2D NMR Technique | Type of Correlation | Purpose in Structural Elucidation |

| COSY | ¹H – ¹H | Maps proton-proton coupling networks to establish connectivity within spin systems (e.g., within the steroid rings). sdsu.edu |

| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals by correlating them to their directly attached protons. youtube.comsdsu.edu |

| HMBC | ¹H – ¹³C (multiple bonds) | Connects molecular fragments by showing long-range couplings, confirming the overall structure and placement of functional groups. youtube.comsdsu.edu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wikipedia.org It is an effective method for identifying the functional groups present in a compound. An IR spectrum provides a "fingerprint" unique to the molecule. For this compound, the key vibrational bands of interest would include the carbonyl (C=O) stretching frequencies of the ketone and ester groups, as well as C-O, C-F, and potentially a new S-H stretching band, which is typically weak and appears around 2550-2600 cm⁻¹. Comparing the IR spectrum of the metabolite to that of Fluticasone Furoate would reveal the loss of vibrations associated with the S-fluoromethyl group and the appearance of new bands confirming the structural change.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. azooptics.com This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups. pacificbiolabs.com

The primary chromophore in this compound is the cross-conjugated α,β-unsaturated ketone system in the A-ring of the steroid nucleus, as well as the furoate ester group. These systems give rise to characteristic absorption maxima (λmax). For example, a related compound, Fluticasone Propionate (B1217596), exhibits a λmax at 236 nm in methanol. researchgate.net It is expected that this compound would have a very similar UV-Vis spectrum, as the dealkylation at the C-17 position is distant from the main chromophore and is unlikely to significantly alter its electronic transitions. Therefore, UV-Vis spectroscopy serves as a useful tool for confirming the presence of the intact steroid-furoate core structure. ijprajournal.com

Metabolic Pathways and Biotransformation of Fluticasone Furoate to Dealkylated Metabolites

In Vitro Metabolic Conversion Studies

In vitro studies have been crucial in elucidating the metabolic fate of fluticasone (B1203827) furoate. These investigations, primarily using human liver microsomes and recombinant cytochrome P450 enzymes, have identified the key enzymes and pathways responsible for its biotransformation. The metabolism is characterized by a high first-pass effect, where a significant portion of the compound is metabolized before it reaches systemic circulation. nih.govresearchgate.netsemanticscholar.org

The dealkylation of fluticasone furoate is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoform involved. researchgate.net While direct studies on fluticasone furoate dealkylation pinpoint extensive first-pass metabolism, a hallmark of CYP3A4 activity, detailed characterization comes from studies on the structurally similar compound, fluticasone propionate (B1217596). nih.govresearchgate.net For fluticasone propionate, its conversion to an inactive 17β-carboxylic acid metabolite is almost exclusively catalyzed by CYP3A enzymes. researchgate.netnih.gov In vitro studies using human liver microsomes demonstrated that the formation of this metabolite was significantly impaired by ketoconazole (B1673606), a potent CYP3A inhibitor. researchgate.net Further investigations with cDNA-expressed enzymes confirmed that CYP3A4, along with CYP3A5 and CYP3A7, catalyzes this biotransformation. researchgate.netnih.gov Given the structural similarities, it is well-established that CYP3A4 is the key enzyme responsible for the metabolic dealkylation of fluticasone furoate. researchgate.net

| Enzyme System | Role in Dealkylation | Supporting Evidence | Citation |

|---|---|---|---|

| Cytochrome P450 (CYP) System | Primary system for metabolism. | Studies show extensive first-pass metabolism of fluticasone furoate. | nih.govsemanticscholar.org |

| CYP3A4 | Principal enzyme mediating the dealkylation to the carboxylic acid metabolite. | Inhibition studies with ketoconazole on the analogous compound fluticasone propionate show >94% impairment of metabolite formation. Formation also correlates highly with CYP3A4/5 activities in human liver microsomes. | researchgate.net |

| CYP3A5 / CYP3A7 | Also catalyze the formation of the dealkylated metabolite, though CYP3A4 is primary. | Studies with cDNA-expressed enzymes show these isoforms are also active in metabolizing fluticasone propionate. | researchgate.netnih.gov |

The metabolic conversion of fluticasone furoate yields a primary, inactive dealkylated metabolite. nih.govresearchgate.net This metabolite has been identified as a 17β-carboxylic acid derivative, designated GW694301X (also referred to as M10). nih.govsemanticscholar.org The formation of M10 occurs through the removal of the S-fluoromethyl carbothioate group from the parent molecule. nih.govresearchgate.netsemanticscholar.org Following administration in human studies, M10 is a notable circulating component, particularly after oral administration, although the unchanged parent compound remains the major component found in plasma. nih.govresearchgate.net Importantly, the furoate ester group at the 17α position remains intact during this metabolic process. nih.govnih.gov The vast majority of an administered dose is recovered in the feces as metabolites, with M10 being the predominant species. nih.govresearchgate.net

| Metabolite ID | Chemical Name/Description | Metabolic Pathway | Pharmacological Activity | Citation |

|---|---|---|---|---|

| GW694301X (M10) | 17β-carboxylic acid derivative | Hydrolysis (removal) of the S-fluoromethyl carbothioate group at C-17. | Inactive | nih.govresearchgate.netsemanticscholar.org |

Enzymatic Mechanisms of Dealkylation

The enzymatic mechanism for the dealkylation of fluticasone furoate involves the CYP3A4-catalyzed hydrolysis of the carbothioate ester. This is distinct from the more common oxidative N-dealkylation seen with many other drugs, which involves the hydroxylation of a carbon atom adjacent to a nitrogen. mdpi.com In the case of fluticasone furoate, the CYP3A4 enzyme facilitates the cleavage of the bond between the sulfur atom and the carbonyl carbon of the S-fluoromethyl carbothioate group. This hydrolytic process results in the formation of the stable and inactive 17β-carboxylic acid metabolite (M10). nih.govsemanticscholar.org This specific metabolic pathway ensures rapid and efficient inactivation of the parent compound, contributing to its low systemic bioavailability. nih.govresearchgate.net

Comparative Metabolism Studies (e.g., with Fluticasone Propionate leading to dealkylated forms)

Comparing the metabolism of fluticasone furoate with the closely related fluticasone propionate reveals significant similarities in their biotransformation pathways. nih.gov Both compounds are structurally distinct drugs, not prodrugs of fluticasone, and their pharmacological activity is mediated by the entire molecule. nih.gov Crucially, neither is metabolized into the other or into a common fluticasone backbone. nih.gov

The primary metabolic route for both fluticasone furoate and fluticasone propionate is the hydrolysis of the C-17 ester group, leading to the formation of their respective inactive 17β-carboxylic acid metabolites. nih.govresearchgate.net

Fluticasone Furoate is metabolized to GW694301X (M10) by removal of the S-fluoromethyl carbothioate group. nih.govsemanticscholar.org

Fluticasone Propionate is metabolized to its 17β-carboxylic acid derivative (M1) by removal of the S-fluoromethyl carbothioate group. researchgate.net

For both compounds, this metabolic inactivation is mediated predominantly by the CYP3A4 enzyme. researchgate.net Studies have shown that fluticasone propionate is rapidly metabolized by CYP3A4, CYP3A5, and CYP3A7. nih.gov Furthermore, fluticasone propionate has been identified as a potent mechanism-based inactivator of CYP3A5, the main P450 enzyme in the lung, which can affect its own metabolism at its target site. nih.gov This extensive and rapid metabolism via the same enzymatic pathway underscores a shared characteristic of the fluticasone ester class, designed to minimize systemic exposure and potential side effects. nih.govresearchgate.net

Implications of Dealkyl Fluticasone Furoate in Pharmaceutical Quality and Regulatory Science

Impurity Profiling and Control Strategies in Pharmaceutical Development

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying impurities in a drug substance and drug product. nih.govnih.gov For Fluticasone (B1203827) Furoate, Dealkyl Fluticasone Furoate is a key impurity that must be monitored and controlled. cymitquimica.compharmaffiliates.com

Research Findings on Impurity Profiling:

Recent studies have focused on developing robust analytical methods for the simultaneous estimation of Fluticasone Furoate and its impurities, including this compound. A study published in 2025 detailed a single-run RP-HPLC method for quantifying seven known impurities in a combination nasal spray containing Fluticasone Furoate. researchgate.net The method's ability to separate multiple impurity peaks was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for quality control laboratories. researchgate.net

Control Strategies in Pharmaceutical Manufacturing:

The control of impurities like this compound is a cornerstone of Good Manufacturing Practices (GMP). ijpsjournal.com Regulatory bodies require that pharmaceutical manufacturers establish and maintain a state of control over their processes to ensure product quality. fda.gov This involves:

Rigorous testing of raw materials: Ensuring the quality of starting materials and reagents is crucial to minimize the formation of impurities during synthesis. delepharma.comgeneesmiddeleninformatiebank.nl

Process monitoring and control: Implementing effective monitoring and control systems for process performance helps to ensure the consistent quality of the drug product and identify areas for improvement. fda.gov

Adherence to regulatory guidelines: Compliance with guidelines from authorities like the FDA and EMA is mandatory and ensures that stringent quality standards are met throughout production. ijpsjournal.com

Interactive Data Table: Impurities of Fluticasone Furoate

| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Role/Significance |

| This compound | C27H31F3O6S | 540.592 | Impurity and metabolite of Fluticasone Furoate. cymitquimica.comhpc-standards.com |

| Fluticasone Furoate Impurity A | C26H28F2O7 | 490.49 | Known impurity monitored during quality control. simsonpharma.com |

| Fluticasone Furoate Impurity J | C27H30F2O6S | 520.6 | A known impurity that is closely monitored. synzeal.com |

| Fluticasone 11-Keto Impurity | C27H27F3O6S | 536.56 | Related substance of Fluticasone Furoate. synthinkchemicals.com |

Development and Certification of Reference Standards for Impurity Analysis

The accurate identification and quantification of impurities like this compound rely on the availability of high-quality reference standards. synthinkchemicals.comlgcstandards.com These standards are essential for method validation, calibration, and routine quality control testing.

Role of Pharmacopoeias:

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for active pharmaceutical ingredients (APIs) and their known impurities. sigmaaldrich.comsigmaaldrich.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) regularly updates its list of available reference standards, which includes substances like Fluticasone Furoate for system suitability. gmp-compliance.orgedqm.eu These standards are produced and characterized to a high degree of purity and are accompanied by a Certificate of Analysis. schd-shimadzu.comschd-shimadzu.com

Certification and Availability:

Certified Reference Materials (CRMs) for this compound are available from various commercial suppliers. lgcstandards.com These standards are crucial for ensuring the accuracy and reliability of analytical data. The development and production of these reference standards often occur under internationally recognized quality systems like ISO 17034. lgcstandards.com

Interactive Data Table: this compound Reference Standard Details

| Parameter | Value/Information | Source |

| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate | cymitquimica.com |

| CAS Number | 398454-98-3 | cymitquimica.com |

| Molecular Formula | C27H31F3O6S | cymitquimica.com |

| Molecular Weight | 540.592 g/mol | cymitquimica.com |

| Availability | Certified Reference Material from various suppliers. | lgcstandards.com |

Q & A

Q. What are the primary metabolic pathways of fluticasone furoate, and how do they influence its pharmacokinetic profile?

Fluticasone furoate undergoes hydrolysis of the S-fluoromethyl carbothioate group, producing metabolites like 17β-carboxylic acid (GW694301X; M10), which exhibit reduced corticosteroid activity. This metabolism occurs extensively in the liver and enterocytes, with fecal excretion accounting for >90% of radiolabeled material. The low oral bioavailability (1.6%) is attributed to first-pass metabolism, while systemic exposure after inhalation primarily arises from lung absorption . CYP3A4-mediated metabolism also contributes to drug-drug interaction risks .

Q. What methodological considerations are critical for designing crossover studies to assess fluticasone furoate pharmacokinetics?

Key considerations include:

- Sample size : A planned sample size of 18 subjects was deemed sufficient for exploratory studies to estimate intra-subject variability .

- Dose selection : Higher doses (e.g., 880 µg) are chosen to ensure quantifiable plasma concentrations, as lower doses often result in non-detectable levels .

- Crossover design : This minimizes inter-subject variability, enabling precise estimation of pharmacokinetic parameters like AUC and half-life .

Q. How can researchers ensure reliable quantification of fluticasone furoate and its metabolites in biological matrices?

Validated extraction protocols, such as liquid-liquid separation with hexane and diluent, followed by filtration and volumetric dilution, are essential. Analytical methods must account for matrix effects and protein binding (>99.6% for fluticasone furoate in plasma). Sensitivity thresholds (e.g., lower limits of quantification) should align with expected concentration ranges to avoid data truncation .

Q. What are the implications of fluticasone furoate’s protein binding and tissue distribution on its pharmacological activity?

Fluticasone furoate’s high plasma protein binding (>99.6%) limits free drug availability, while its large volume of distribution (661 L) indicates extensive tissue penetration. This distribution supports localized anti-inflammatory effects in the lungs but complicates systemic exposure assessments, particularly in populations with renal/hepatic impairment .

Advanced Research Questions

Q. How should non-quantifiable serum cortisol data be handled in pharmacokinetic/pharmacodynamic (PK/PD) modeling of fluticasone furoate?

Non-quantifiable cortisol values (e.g., below the lower limit of quantification) are typically imputed as half the assay’s detection limit for weighted mean calculations. This approach maintains model integrity but may underestimate cortisol suppression at high fluticasone furoate exposures. Sensitivity analyses comparing imputation methods are recommended to assess bias .

Q. What strategies mitigate confounding effects of CYP3A4 inhibitors in fluticasone furoate studies?

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases fluticasone furoate AUC by 36% and Cmax by 33%. Researchers should:

Q. How do inter-study variability and assay sensitivity impact meta-analyses of fluticasone furoate safety data?

Variability in AUC values (from non-detectable to 6,300 pg·h/mL) across studies complicates pooled analyses. Researchers must standardize detection limits and imputation rules for non-quantifiable data. Integrated safety analyses of 18 clinical trials highlight the importance of stratification by dose, population (asthma/COPD), and comorbidities to resolve contradictions in adverse event rates .

Q. What experimental approaches validate the anti-inflammatory efficacy of fluticasone furoate metabolites like dealkyl derivatives?

In vitro assays measuring lipocortin activation and phospholipase A2 inhibition can assess metabolite activity. In vivo models should compare metabolite pharmacokinetics (e.g., fecal excretion rates) and receptor binding affinity. Evidence suggests that metabolites like GW694301X have negligible glucocorticoid activity, emphasizing the parent compound’s therapeutic role .

Q. How can population pharmacokinetic modeling address demographic variability in fluticasone furoate exposure?

Population PK analyses of 2,438 subjects (asthma/COPD) show no significant effects of age (12–84 years), gender, BMI, or weight on fluticasone furoate pharmacokinetics. Covariate adjustments are generally unnecessary, but studies in pediatric populations require tailored sampling schedules due to ethical and practical constraints .

Q. What methodologies improve detection of long-term growth suppression in pediatric asthma studies involving fluticasone furoate?

Longitudinal studies should integrate:

- Biomarkers : 24-hour urine cortisol excretion to monitor hypothalamic-pituitary-adrenal axis suppression.

- Auxological measurements : Annual height velocity Z-scores compared to age-matched controls.

Current data gaps in children <5 years necessitate cautious extrapolation from adult/adolescent trials .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in fluticasone furoate efficacy across clinical trials (e.g., asthma vs. COVID-19)?

Contextual factors like disease pathophysiology (e.g., viral vs. eosinophilic inflammation) and patient demographics (e.g., vaccination status) explain efficacy variations. For instance, fluticasone furoate accelerated COVID-19 recovery in vaccinated individuals but showed no benefit in unvaccinated cohorts, likely due to immune response modulation .

Q. What quality control (QC) measures ensure consistency in multi-site studies of fluticasone furoate metabolites?

Key QC steps include:

- Field duplicates : Assess sampling precision (e.g., % relative standard deviation for metabolite concentrations).

- Temporal/spatial data validation : Compare results with historical datasets to identify outliers.

- QL alignment : Predefine quantification limits (QLs) with laboratories to meet project-specific sensitivity requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.